molecular formula C11H10N2O2 B1396315 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid CAS No. 1309150-73-9

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid

Cat. No. B1396315
CAS RN: 1309150-73-9
M. Wt: 202.21 g/mol
InChI Key: KFBATMNIWVLWHX-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-methyl-3-(1H-pyrazol-4-yl)” part suggests that a methyl group and a pyrazolyl group are attached to the benzene ring of the benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid) with a methyl group and a pyrazolyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As a derivative of benzoic acid, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the pyrazolyl group might also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the methyl group, and the pyrazolyl group. For example, it would likely be somewhat polar due to the carboxylic acid group .

Scientific Research Applications

Chemical Research

“4-methyl-3-(1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C10H8N2O2 . It’s used in various chemical research due to its unique properties. It has a boiling point of 471.5±38.0 °C and a density of 1.355±0.06 g/cm3 .

Synthesis of Novel Compounds

This compound is used in the synthesis of novel compounds. For instance, it has been used in the design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives .

Cytotoxic Agents

The compound has been used in the development of potential cytotoxic agents. In one study, a series of novel derivatives were designed and synthesized, and these newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) .

Antibacterial Applications

While there isn’t direct research available on the antibacterial applications of “4-methyl-3-(1H-pyrazol-4-yl)benzoic acid”, related compounds have been studied for their antibacterial activity . It’s possible that this compound could also have potential antibacterial applications.

Metal-Organic Frameworks (MOFs)

“4-methyl-3-(1H-pyrazol-4-yl)benzoic acid” is used as a linker in the construction of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Drug Delivery

The compound is also used in drug delivery research. It’s a trusted 2d-Hybrid MOFs Linkers to support studies on Metal-organic Frameworks (MOFs) Linkers .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The study and development of benzoic acid derivatives is a topic of ongoing research in medicinal chemistry. These compounds have potential applications in the development of new pharmaceuticals .

Mechanism of Action

Mode of Action

It’s suggested that the compound may disrupt the bacterial cell membrane . More detailed studies are required to understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

It’s possible that the compound affects pathways related to bacterial cell membrane integrity, given its suggested mode of action

Result of Action

It’s suggested that the compound may inhibit the growth of certain bacterial strains . More research is needed to describe these effects in detail.

properties

IUPAC Name

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-2-3-8(11(14)15)4-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBATMNIWVLWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(1H-pyrazol-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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